molecular formula C11H12N4O2 B11042568 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol CAS No. 431884-70-7

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11042568
CAS No.: 431884-70-7
M. Wt: 232.24 g/mol
InChI Key: QVTNVJXBGOFVPE-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a methoxyphenylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylamine.

    Substitution Reaction: The methoxyphenylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the triazine ring with 4-methoxyaniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The triazine ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-4,6-dimethyl-1,3,5-triazine
  • 4-[(4-Methoxyphenyl)amino]-2,6-dimethyl-1,3,5-triazine
  • 3-[(4-Methoxyphenyl)amino]-5-methyl-1,2,4-triazine

Uniqueness

Compared to similar compounds, 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of the hydroxyl group at the 5-position. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical reactions and biological interactions.

Properties

431884-70-7

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3-(4-methoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O2/c1-7-10(16)13-11(15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16)

InChI Key

QVTNVJXBGOFVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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